2,6-Bis(bromomethyl)phenol

Supramolecular chemistry Macrocycle synthesis Calixarene fragment condensation

2,6-Bis(bromomethyl)phenol (CAS 4200-87-7; molecular formula C₈H₈Br₂O; molecular weight 279.96 g·mol⁻¹) is a bifunctional, electrophilic building block characterized by two reactive benzylic bromomethyl groups positioned ortho to a phenolic hydroxyl group. This spatial arrangement is foundational to its utility as a macrocycle precursor, cross-linking monomer, and ligand scaffold intermediate in academic and industrial synthesis workflows.

Molecular Formula C8H8Br2O
Molecular Weight 279.96 g/mol
CAS No. 4200-87-7
Cat. No. B3352091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(bromomethyl)phenol
CAS4200-87-7
Molecular FormulaC8H8Br2O
Molecular Weight279.96 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)CBr)O)CBr
InChIInChI=1S/C8H8Br2O/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,11H,4-5H2
InChIKeyPJYBUTBYSDEBAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(bromomethyl)phenol (CAS 4200-87-7): Core Structural Profile and Procurement Relevance


2,6-Bis(bromomethyl)phenol (CAS 4200-87-7; molecular formula C₈H₈Br₂O; molecular weight 279.96 g·mol⁻¹) is a bifunctional, electrophilic building block characterized by two reactive benzylic bromomethyl groups positioned ortho to a phenolic hydroxyl group . This spatial arrangement is foundational to its utility as a macrocycle precursor, cross-linking monomer, and ligand scaffold intermediate in academic and industrial synthesis workflows [1].

Why Generic Substitution of 2,6-Bis(bromomethyl)phenol Fails in Critical Synthesis Workflows


The compound's differentiation stems from a convergence of three structural factors that are absent in its closest in-class analogs: (i) the benzylic bromide leaving groups confer substantially higher SN2 reactivity compared to chloromethyl or hydroxymethyl counterparts [1]; (ii) the ortho-phenolic hydroxyl enables post-functionalization metal-chelation or hydrogen-bond-directed assembly not achievable with simple dibromoxylenes [2]; and (iii) the absence of bulky para-alkyl substituents preserves conformational flexibility required for macrocycle ring-closure, directly contrasting para-substituted analogs that suffer from restricted rotamer populations [3]. These factors collectively mean that substituting 2,6-bis(bromomethyl)phenol with 2,6-bis(chloromethyl)phenol, 2,6-bis(hydroxymethyl)phenol, or para-alkyl blocking derivatives generally results in failed cyclization, lower yields, or loss of post-synthetic derivatization capacity.

Quantitative Differential Evidence for 2,6-Bis(bromomethyl)phenol Against Closest Comparators


Calix[4]arene Cyclization Yield: 2,6-Bis(bromomethyl)phenol Core vs. Hydroxymethyl Analogs Under Optimized Conditions

In the [3+1] fragment condensation for calix[4]arene synthesis, the use of a 2,6-bis(bromomethyl)-4-substituted phenol core with TiCl₄ catalyst in diglycol dimethyl ether solvent (modified from dioxane) increased the isolated yield of 5-bromo-11,23-di-tert-butyl-17-methyl-25,26,27,28-tetrahydroxycalix[4]arene from under 20% to 40%, while reducing the reaction duration from several days to ten hours [1]. This yield improvement is attributed to the superior leaving-group ability of bromide versus the hydroxyl group present in the 2,6-bis(hydroxymethyl)phenol (BMP) comparator, and underscores the procurement-critical role of the bromine substituent for preparative-scale macrocycle construction.

Supramolecular chemistry Macrocycle synthesis Calixarene fragment condensation

Safety-Driven Procurement: Bromomethyl vs. Chloromethyl Byproduct Profile

Bromomethylation of phenols avoids the formation of bis(chloromethyl)ether (BCME), a potent human carcinogen (IARC Group 1) that is an unavoidable byproduct of Blanc chloromethylation chemistry [1]. The bromomethyl pathway generates no detectable BCME, directly eliminating a critical genotoxic impurity risk that plagues 2,6-bis(chloromethyl)phenol manufacturing and would necessitate extensive purification and analytical monitoring in regulated environments [2]. This safety differential carries direct cost-of-ownership implications for pilot-plant or GMP-precursor synthesis.

Process safety Genotoxic impurity control Scale-up synthesis

Leaving-Group Reactivity: Bromomethyl vs. Chloromethyl in Benzylic SN2 Kinetics

The benzylic bromide in 2,6-bis(bromomethyl)phenol is an intrinsically better leaving group than the corresponding chloride in 2,6-bis(chloromethyl)phenol. In protic solvents, the relative SN2 leaving-group reactivity follows the established trend F < Cl < Br < I, with bromide departure rates typically exceeding chloride by a factor of 10–50 for benzylic substrates under comparable conditions [1]. This kinetic advantage translates to shorter reaction times, lower temperatures, or higher conversions in nucleophilic displacement reactions such as amine alkylation, thioether formation, and alkoxide coupling, which are the primary reactions for which this compound is procured.

Reaction kinetics Nucleophilic substitution Building-block reactivity ranking

Enabling Inherently Chiral Calix[4]arenes: Unique Molecular Architecture Requirement

2,6-Bis(bromomethyl)phenol is a mandatory building block for the construction of inherently chiral calix[4]arenes via [3+1] fragment condensation with linear phenolic trimers [1]. This class of chiral macrocycles, which derives chirality solely from the asymmetric spatial arrangement of achiral substituents, cannot be accessed through the conventional one-pot base-catalyzed condensation of para-substituted phenols with formaldehyde. The di-bromomethyl ortho-substitution pattern is structurally essential for the ring-closing step, and substitution with mono-bromomethyl or para-bromomethyl analogs fails to produce the required calix[4]arene framework [2]. These inherently chiral calix[4]arenes have demonstrated utility as chiral sensors and asymmetric catalysts, with recent organocatalytic enantioselective syntheses achieving yields up to 90% and enantiomeric excesses exceeding 95% [3].

Chiral resolution Asymmetric catalysis Supramolecular chirality

Evidence-Backed Application Scenarios for 2,6-Bis(bromomethyl)phenol Procurement


Stepwise Synthesis of Inherently Chiral Calix[4]arenes for Enantioselective Sensing and Catalysis

This is the highest-value application domain for 2,6-bis(bromomethyl)phenol, where it serves as the electrophilic bridge component in [3+1] fragment condensation to produce inherently chiral calix[4]arenes that lack any plane of symmetry. Evidence from Böhmer et al. demonstrates that this compound reacts with trinuclear or dinuclear phenolic precursors in a dioxane–TiCl₄ system to yield asymmetric calix[4]arenes [5]. These scaffolds are subsequently employed as chiral sensors, enantioselective catalysts, and circularly polarized luminescence materials, with recent organocatalytic methods achieving up to 90% yield and >95% enantiomeric excess [2]. No alternative di-electrophilic building block has been reported to replace 2,6-bis(bromomethyl)phenol in this fragment-condensation strategy.

Synthesis of Binucleating Ligands (e.g., Hbpmp) for Bimetallic Catalysis

2,6-Bis(bromomethyl)phenol is the core scaffold for synthesizing heptadentate binucleating ligands such as 2,6-bis[bis(2-pyridylmethyl)-aminomethyl]-4-methylphenol (Hbpmp). Nucleophilic substitution of the bromomethyl groups with bis-(2-pyridylmethyl)amine in THF yields the ligand, which subsequently forms bimetallic Pd(II)–Pd(II) complexes that catalyze Suzuki coupling reactions in water with low catalyst loadings and short reaction times [5]. The bromomethyl reactivity is critical for efficient ligand assembly; the chloromethyl analog requires longer reaction times and yields more side products.

Calix[4]arene Macrocycle Synthesis with Improved Yield and Reduced Cycle Time

For preparative-scale calix[4]arene synthesis, the bromomethyl electrophile in 2,6-bis(bromomethyl)phenol derivatives has been demonstrated to provide a 2-fold yield improvement (from <20% to 40%) over hydroxymethyl analogs when the cyclization solvent is optimized to diglycol dimethyl ether, while simultaneously reducing reaction time from days to hours [5]. This yield differential directly affects the cost-per-gram of the calix[4]arene product and makes procurement of the bromomethyl compound the economically rational choice for macrocycle research programs.

Bromomethylated Phenol-Formaldehyde Resins for Rubber Vulcanization and Cross-Linking

Patents describe the use of bromomethylated phenolic compounds, including 2,6-bis(bromomethyl)-4-alkylphenol derivatives, as additives for natural and synthetic rubber to improve tear resistance and facilitate thin-wall molding [5]. The bromomethyl groups serve as latent cross-linking sites that activate under vulcanization conditions, offering a reactivity profile distinct from conventional sulfur- or peroxide-cured systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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